1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene typically involves the following steps:
Lithiation and Electrophilic Trapping: The functionalization of the naphthalene ring can be achieved through lithiation followed by trapping with electrophiles.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Analyse Chemischer Reaktionen
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro group.
Oxidation and Reduction:
Cross-Coupling Reactions: The compound is a candidate for Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene exerts its effects is not well-documented. its chemical structure suggests that it may interact with various molecular targets through aromatic interactions and hydrogen bonding. The pathways involved would depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-5-(3-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds such as:
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Extensively used in promoting organic transformations.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: Belongs to the class of phenylpyrazoles and is used in various chemical applications.
Eigenschaften
Molekularformel |
C17H10F4 |
---|---|
Molekulargewicht |
290.25 g/mol |
IUPAC-Name |
1-fluoro-5-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-9-3-7-14-13(6-2-8-15(14)16)11-4-1-5-12(10-11)17(19,20)21/h1-10H |
InChI-Schlüssel |
HTPLEEUPAUBGTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC3=C2C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.